molecular formula C9H8BrN B1596716 2-(4-Bromophenyl)ethylisocyanide CAS No. 730964-66-6

2-(4-Bromophenyl)ethylisocyanide

Cat. No.: B1596716
CAS No.: 730964-66-6
M. Wt: 210.07 g/mol
InChI Key: OAAQPFXPFMGDAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)ethylisocyanide is an organic compound with the molecular formula C9H8BrN. It is a derivative of isocyanide, characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethyl isocyanide group. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity .

Scientific Research Applications

2-(4-Bromophenyl)ethylisocyanide has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)ethylisocyanide typically involves the reaction of 4-bromobenzyl chloride with potassium cyanide, followed by the treatment with a strong base such as sodium hydroxide. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the implementation of green chemistry principles, such as minimizing waste and using environmentally benign solvents, can further optimize industrial production .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)ethylisocyanide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Isocyanates and corresponding acids.

    Reduction: Amines and related derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)ethylisocyanide involves its interaction with various molecular targets. The isocyanide group can act as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions. The bromine atom can facilitate the formation of reactive intermediates, enhancing the compound’s reactivity. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, potentially leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)ethylisocyanide
  • 2-(4-Fluorophenyl)ethylisocyanide
  • 2-(4-Methylphenyl)ethylisocyanide

Uniqueness

2-(4-Bromophenyl)ethylisocyanide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated isocyanides may not be as effective .

Properties

IUPAC Name

1-bromo-4-(2-isocyanoethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAQPFXPFMGDAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373736
Record name 2-(4-Bromophenyl)ethylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

730964-66-6
Record name 2-(4-Bromophenyl)ethylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Bromophenyl)ethylisocyanide
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenyl)ethylisocyanide
Reactant of Route 3
2-(4-Bromophenyl)ethylisocyanide
Reactant of Route 4
Reactant of Route 4
2-(4-Bromophenyl)ethylisocyanide
Reactant of Route 5
Reactant of Route 5
2-(4-Bromophenyl)ethylisocyanide
Reactant of Route 6
2-(4-Bromophenyl)ethylisocyanide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.